Refametinib

Catalog No.
S548793
CAS No.
923032-37-5
M.F
C19H20F3IN2O5S
M. Wt
572.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Refametinib

CAS Number

923032-37-5

Product Name

Refametinib

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1

InChI Key

RDSACQWTXKSHJT-NSHDSACASA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RDEA119; RDEA-119; RDEA 119; BAY 869766; BAY-69766; BAY869766; BAY 86 9766; BAY 86-9766; BAY86-9766; BAY 869766

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Isomeric SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F

The exact mass of the compound Refametinib is 572.00897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Refametinib (CAS: 923032-37-5) is a highly potent, orally bioavailable, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, demonstrating IC50 values of 19 nM and 47 nM, respectively. Unlike early-generation MEK inhibitors that suffered from rapid clearance and poor solubility, Refametinib was systematically engineered to deliver a prolonged half-life and highly specific target engagement. By binding to an allosteric pocket adjacent to the ATP binding site, it locks the MEK enzyme into a catalytically inactive conformation, preventing the phosphorylation of downstream ERK1/2. For procurement professionals and lead scientists, Refametinib represents a benchmark compound for in vivo efficacy models, particularly in combination therapies targeting the RAS/RAF/MEK/ERK pathway, owing to its superior pharmacokinetic stability, >200-kinase selectivity profile, and reliable formulation parameters [1].

Substituting Refametinib with other MEK inhibitors, such as the first-generation CI-1040 or second-generation agents like PD-0325901 and Selumetinib (AZD-6244), fundamentally alters in vivo exposure dynamics and structural binding profiles. CI-1040 is severely limited by poor aqueous solubility and rapid clearance, leading to insufficient target suppression in sustained assays. While PD-0325901 and Selumetinib offer improved potency over CI-1040, they exhibit significantly shorter plasma half-lives (approximately 7.8 to 8.3 hours) compared to Refametinib's extended half-life of 16-17 hours. Furthermore, Refametinib possesses a specific cyclopropyl group that forms direct hydrophobic contacts with the Met219 residue in the MEK1 activation loop—an interaction absent in PD-0325901. Utilizing an alternative inhibitor compromises the continuous pathway suppression required for robust in vivo xenograft studies and alters the allosteric stabilization mechanism, directly impacting assay reproducibility and therapeutic modeling[REFS-1, REFS-2].

Extended Pharmacokinetic Half-Life for Continuous Target Suppression

In comparative pharmacokinetic evaluations critical for laboratory workflow design, Refametinib demonstrates a significantly prolonged plasma half-life compared to other widely used MEK inhibitors. Following administration, Refametinib maintains a sustained half-life of approximately 16.0 to 17.6 hours. In direct contrast, alternative second-generation MEK inhibitors such as Selumetinib (AZD-6244) and PD-0325901 exhibit much faster clearance rates, with half-lives of 8.3 hours and 7.8 hours, respectively. This extended circulation time for Refametinib yields a highly stable peak-trough ratio, ensuring continuous suppression of ERK phosphorylation without the extreme concentration spikes that drive off-target toxicity in animal models [1].

Evidence DimensionPlasma half-life (t1/2)
Target Compound DataRefametinib: ~16.0 - 17.6 hours
Comparator Or BaselineSelumetinib (8.3 hours) and PD-0325901 (7.8 hours)
Quantified DifferenceRefametinib provides an approximately 2-fold longer half-life compared to Selumetinib and PD-0325901.
ConditionsIn vivo pharmacokinetic profiling (human and rodent models)

A longer half-life allows researchers to achieve continuous target inhibition with less frequent dosing, reducing handling stress in animal models and improving the reliability of xenograft efficacy data.

Unique Structural Stabilization via Met219 Interaction

Crystallographic and structural binding analyses reveal that Refametinib utilizes a distinct binding mode compared to closely related analogs like PD-0325901. Refametinib incorporates a specific cyclopropyl group that establishes direct hydrophobic contacts with the side chain of Met219 within the MEK1 activation loop. This specific interaction, which is structurally absent in PD-0325901, further stabilizes the enzyme in a closed, 'active' conformation. This non-competitive mechanism allows ATP to bind but strictly precludes the binding of the substrate ERK. Consequently, Refametinib achieves exceptional selectivity, significantly inhibiting only MEK1/2 when profiled against a comprehensive panel of over 200 kinases [1].

Evidence DimensionAllosteric pocket binding interactions
Target Compound DataRefametinib: Direct hydrophobic contact with Met219 via cyclopropyl group
Comparator Or BaselinePD-0325901: Lacks Met219-stabilizing cyclopropyl interaction
Quantified DifferenceDistinct structural stabilization of the closed conformation leading to >200-kinase selectivity.
ConditionsX-ray crystallography and structural binding models

Procuring Refametinib is essential for structural biology and biochemical assays requiring the specific stabilization of the MEK1 closed conformation via the Met219 residue.

Synergistic Efficacy in Hepatocellular Carcinoma (HCC) Models

Refametinib is highly optimized for combination therapy screening, particularly alongside multikinase inhibitors like Sorafenib in hepatocellular carcinoma (HCC) models. In subcutaneous human Huh-7 HCC xenografts, monotherapy with either Refametinib (20 mg/kg) or Sorafenib (50 mg/kg) resulted in a modest tumor volume reduction of approximately 20% compared to vehicle controls. However, the co-administration of Refametinib and Sorafenib yielded a synergistic tumor volume reduction of 70%. This profound combinatorial efficacy establishes Refametinib as a highly effective baseline compound for investigating RAS/MAPK pathway dependencies in hepatobiliary cancers, vastly outperforming the predictive value of single-agent screening [1].

Evidence DimensionTumor volume reduction in Huh-7 HCC xenografts
Target Compound DataRefametinib + Sorafenib combination: 70% reduction
Comparator Or BaselineRefametinib monotherapy / Sorafenib monotherapy: ~20% reduction
Quantified Difference3.5-fold increase in tumor growth inhibition when used in combination.
ConditionsIn vivo Huh-7 HCC xenograft mouse model (20 mg/kg Refametinib)

Buyers conducting preclinical oncology research in HCC must select Refametinib to accurately replicate established synergistic benchmarks with Sorafenib.

Overcoming the Solubility and Clearance Limitations of First-Generation Inhibitors

The procurement of first-generation MEK inhibitors, notably CI-1040, is heavily discouraged for sustained in vivo models due to poor aqueous solubility and rapid metabolic clearance, which result in sub-therapeutic exposure. Refametinib was specifically engineered to overcome these formulation bottlenecks. While CI-1040 fails to maintain effective systemic levels, Refametinib achieves a solubility of 20 mg/mL in ethanol and can be reliably formulated in a 1:5 ethanol:PBS solution (yielding 0.1 mg/mL aqueous solubility) for in vivo administration. This optimized formulation profile ensures that Refametinib maintains an unbound average plasma concentration closely matching its in vitro anti-proliferative IC50, with a highly stable peak-trough ratio of 1.5, guaranteeing predictable dose-response relationships that CI-1040 cannot provide [REFS-4, REFS-5].

Evidence DimensionPharmacokinetic exposure and formulation viability
Target Compound DataRefametinib: Stable exposure with predictable peak-trough ratios (~1.5)
Comparator Or BaselineCI-1040: Poor solubility and rapid clearance leading to sub-therapeutic exposure
Quantified DifferenceRefametinib maintains sustained unbound plasma concentrations matching its cellular IC50, whereas CI-1040 fails to maintain effective exposure.
ConditionsPreclinical formulation and in vivo dosing

For laboratory managers, Refametinib guarantees reliable formulation and consistent systemic exposure, preventing wasted animal cohorts associated with the poor PK of earlier MEK inhibitors.

Preclinical Xenograft Modeling Requiring Continuous Target Suppression

Due to its extended 16-hour half-life and low peak-trough ratio, Refametinib is a highly reliable choice for long-term in vivo studies where avoiding Cmax-driven toxicity and maintaining steady-state MEK inhibition is critical [1].

Combination Therapy Screening in Hepatobiliary Cancers

Refametinib is the established benchmark for combination studies with Sorafenib in HCC models, making it indispensable for researchers evaluating new synergistic mechanisms in RAS-mutated liver cancers [2].

Structural Biology and Allosteric Pocket Mapping

Because of its unique cyclopropyl-mediated interaction with Met219, Refametinib serves as a critical reference standard for structural biologists mapping the closed 'active' conformation of the MEK1 kinase domain [3].

High-Fidelity Kinase Selectivity Profiling

With its proven lack of off-target effects across panels of >200 kinases, Refametinib is the preferred chemical probe for isolating MEK1/2-specific pathway dependencies in complex cellular assays without confounding cross-reactivity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

572.00897 Da

Monoisotopic Mass

572.00897 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JPX07AFM0N

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release]

Wikipedia

Refametinib

Dates

Last modified: 08-15-2023
1: Wylie-Sears J, Levine RA, Bischoff J. Losartan inhibits endothelial-to-mesenchymal transformation in mitral valve endothelial cells by blocking transforming growth factor-β-induced phosphorylation of ERK. Biochem Biophys Res Commun. 2014 Mar 12. pii: S0006-291X(14)00445-8. doi: 10.1016/j.bbrc.2014.03.014. [Epub ahead of print] PubMed PMID: 24632204.
2: Weekes CD, Von Hoff DD, Adjei AA, Leffingwell DP, Eckhardt SG, Gore L, Lewis KD, Weiss GJ, Ramanathan RK, Dy GK, Ma WW, Sheedy B, Iverson C, Miner JN, Shen Z, Yeh LT, Dubowy RL, Jeffers M, Rajagopalan P, Clendeninn NJ. Multicenter phase I trial of the mitogen-activated protein kinase 1/2 inhibitor BAY 86-9766 in patients with advanced cancer. Clin Cancer Res. 2013 Mar 1;19(5):1232-43. doi: 10.1158/1078-0432.CCR-12-3529. Epub 2013 Feb 22. PubMed PMID: 23434733.
3: Gorges TM, Schiller J, Schmitz A, Schuetzmann D, Schatz C, Zollner TM, Krahn T, von Ahsen O. Cancer therapy monitoring in xenografts by quantitative analysis of circulating tumor DNA. Biomarkers. 2012 Sep;17(6):498-506. doi: 10.3109/1354750X.2012.689133. Epub 2012 May 23. PubMed PMID: 22616911.
4: Liu Z, Xing M. Induction of sodium/iodide symporter (NIS) expression and radioiodine uptake in non-thyroid cancer cells. PLoS One. 2012;7(2):e31729. doi: 10.1371/journal.pone.0031729. Epub 2012 Feb 16. PubMed PMID: 22359623; PubMed Central PMCID: PMC3281006.
5: Holm TM, Habashi JP, Doyle JJ, Bedja D, Chen Y, van Erp C, Lindsay ME, Kim D, Schoenhoff F, Cohn RD, Loeys BL, Thomas CJ, Patnaik S, Marugan JJ, Judge DP, Dietz HC. Noncanonical TGFβ signaling contributes to aortic aneurysm progression in Marfan syndrome mice. Science. 2011 Apr 15;332(6027):358-61. doi: 10.1126/science.1192149. PubMed PMID: 21493862; PubMed Central PMCID: PMC3111087.
6: Diep CH, Munoz RM, Choudhary A, Von Hoff DD, Han H. Synergistic effect between erlotinib and MEK inhibitors in KRAS wild-type human pancreatic cancer cells. Clin Cancer Res. 2011 May 1;17(9):2744-56. doi: 10.1158/1078-0432.CCR-10-2214. Epub 2011 Mar 8. PubMed PMID: 21385921; PubMed Central PMCID: PMC3265169.
7: Liu D, Xing J, Trink B, Xing M. BRAF mutation-selective inhibition of thyroid cancer cells by the novel MEK inhibitor RDEA119 and genetic-potentiated synergism with the mTOR inhibitor temsirolimus. Int J Cancer. 2010 Dec 15;127(12):2965-73. doi: 10.1002/ijc.25304. PubMed PMID: 21351275; PubMed Central PMCID: PMC2916062.
8: Chang Q, Chapman MS, Miner JN, Hedley DW. Antitumour activity of a potent MEK inhibitor RDEA119/BAY 869766 combined with rapamycin in human orthotopic primary pancreatic cancer xenografts. BMC Cancer. 2010 Sep 28;10:515. doi: 10.1186/1471-2407-10-515. PubMed PMID: 20920162; PubMed Central PMCID: PMC2955043.
9: Hou P, Bojdani E, Xing M. Induction of thyroid gene expression and radioiodine uptake in thyroid cancer cells by targeting major signaling pathways. J Clin Endocrinol Metab. 2010 Feb;95(2):820-8. doi: 10.1210/jc.2009-1888. Epub 2009 Dec 11. PubMed PMID: 20008023; PubMed Central PMCID: PMC2840852.
10: Iverson C, Larson G, Lai C, Yeh LT, Dadson C, Weingarten P, Appleby T, Vo T, Maderna A, Vernier JM, Hamatake R, Miner JN, Quart B. RDEA119/BAY 869766: a potent, selective, allosteric inhibitor of MEK1/2 for the treatment of cancer. Cancer Res. 2009 Sep 1;69(17):6839-47. doi: 10.1158/0008-5472.CAN-09-0679. Epub 2009 Aug 25. PubMed PMID: 19706763.

Explore Compound Types